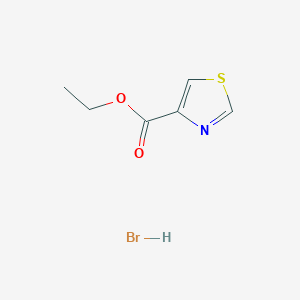

Ethyl thiazole-4-carboxylate hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSIQENGZKBMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480095 | |

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6898-57-3 | |

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Thiazole 4 Carboxylate and Its Hydrobromide Derivatives

Classical and Contemporary Approaches to Thiazole-4-Carboxylate Core Synthesis

The construction of the thiazole-4-carboxylate core can be achieved through several established and modern synthetic strategies. These methods often involve the formation of the five-membered heterocyclic ring through the reaction of key building blocks containing the requisite carbon, nitrogen, and sulfur atoms.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the preparation of thiazole derivatives. bepls.commdpi.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.comchemhelpasap.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles. researchgate.net

In the context of ethyl thiazole-4-carboxylate, a common starting material is ethyl bromopyruvate, an α-haloketoester. The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. chemhelpasap.com Variants of the Hantzsch synthesis may employ different thioamide equivalents or modified reaction conditions, such as microwave irradiation, to enhance reaction rates and yields. bepls.comfigshare.com The use of green solvents and reusable catalysts has also been explored to develop more environmentally benign protocols. bepls.commdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

| α-Halocarbonyl Compound | Thioamide/Thiourea (B124793) | Catalyst/Conditions | Product | Reference |

| Ethyl bromopyruvate | Thiourea | β-cyclodextrin in water, 50°C | Ethyl 2-aminothiazole-4-carboxylate | organic-chemistry.org |

| Bromoacetylferrocene | Aryl thioureas | Choline chloride/glycerol (DES), 80°C | 4-Ferrocenylthiazole derivatives | bepls.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | mdpi.com |

Cyclocondensation Reactions in Thiazole Ring Formation

Cyclocondensation reactions are a broad class of reactions that are fundamental to the synthesis of heterocyclic compounds, including thiazoles. These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule such as water or hydrogen halide.

As central to the Hantzsch synthesis, the reaction between α-halocarbonyl compounds and thioamides or thioureas is a primary method for constructing the thiazole ring. youtube.comchemhelpasap.com The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound in an SN2 reaction. youtube.comresearchgate.net This is followed by an intramolecular attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of a five-membered ring intermediate which then dehydrates to form the thiazole. chemhelpasap.comresearchgate.net The reaction is often carried out in a suitable solvent, and the choice of reactants allows for the introduction of various substituents onto the thiazole core. researchgate.net

A specific and important application of the cyclocondensation strategy is the reaction of ethyl bromopyruvate with thiosemicarbazide (B42300) or its derivatives. This reaction provides a direct route to 2-hydrazinylthiazole (B183971) derivatives, which can be further modified. The reaction follows the general mechanism of the Hantzsch synthesis, where the sulfur of the thiosemicarbazide attacks the ethyl bromopyruvate, followed by cyclization and dehydration. nih.gov This method is valuable for creating libraries of thiazole compounds with potential biological activities. nih.govdovepress.com

Table 2: Synthesis of Thiazole Derivatives from Ethyl Bromopyruvate and Thiosemicarbazide Derivatives

| Ethyl Bromopyruvate | Thiosemicarbazide Derivative | Reaction Conditions | Product | Reference |

| Ethyl bromopyruvate | Thiosemicarbazide | Dioxane, triethylamine | Ethyl 2-(substituted)-thiazole-4-carboxylate | nih.gov |

| Ethyl bromopyruvate | Substituted thiosemicarbazones | Ethanol (B145695), reflux | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | dovepress.com |

Reactions Involving Isocyanoacetates and Thiono Esters

An alternative and mild method for the synthesis of ethyl thiazole-4-carboxylate involves the condensation of ethyl isocyanoacetate with thiono esters, such as O-ethyl thioformate. orgsyn.orgscispace.com This approach is particularly useful for preparing thiazoles with an electron-withdrawing group at the 4-position. orgsyn.org The reaction mechanism likely involves the thioformylation of a metallated isocyanoacetate intermediate, followed by an intramolecular cyclization. orgsyn.org This method avoids the use of harsh reagents and often provides good yields of the desired product. orgsyn.org

Other Cyclization Strategies

Beyond the classical Hantzsch synthesis and its variants, other cyclization strategies have been developed for the synthesis of the ethyl thiazole-4-carboxylate core. One such method involves the reaction of L-cysteine ethyl ester hydrochloride with pyruvaldehyde, followed by oxidation. arkat-usa.org This [4+1] approach forms a thiazolidine (B150603) intermediate which is then dehydrogenated to the thiazole. arkat-usa.org While traditionally requiring multiple steps and long reaction times, recent modifications using oxidizing agents like iodobenzene (B50100) diacetate have enabled a more efficient one-pot synthesis. arkat-usa.org

Derivatization Strategies for Ethyl Thiazole-4-Carboxylate Hydrobromide Analogues

The ethyl thiazole-4-carboxylate scaffold serves as a versatile platform for the synthesis of a wide array of analogues through various derivatization strategies. These modifications are primarily focused on the functionalization of the thiazole ring, alteration of the ester group, and the introduction of diverse side chains, particularly those containing nitrogen.

The thiazole ring of ethyl thiazole-4-carboxylate offers two primary sites for functionalization: the C-2 and C-5 positions.

At the C-2 position, various substituents can be introduced. For instance, an acetyl group can be incorporated to yield ethyl 2-acetyl-1,3-thiazole-4-carboxylate. arkat-usa.org This is often achieved through a [4+1] synthesis approach involving L-cysteine ethyl ester hydrochloride and pyruvaldehyde, followed by oxidation. arkat-usa.org Another significant modification is the introduction of an amino group, leading to the formation of ethyl 2-aminothiazole-4-carboxylate. This key intermediate is typically synthesized via the Hantzsch thiazole synthesis, reacting thiourea with ethyl bromopyruvate in ethanol. chemicalbook.com This 2-amino group can be further modified, for example, through reaction with substituted anilines to produce derivatives like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. nih.gov

Functionalization at the C-5 position can be achieved during the primary synthesis of the thiazole ring. One method involves the condensation of ethyl isocyanoacetate with various thiono esters. orgsyn.org By selecting different thiono esters, a series of analogues bearing diverse substituents at the 5-position can be prepared. orgsyn.org For example, treatment of an α-bromoketone with ethyl thiooxamate can generate a thiazole-2-carboxylic acid ethyl ester, which can then be coupled with other molecules at the C-5 position using methods like the Suzuki-Miyaura reaction. nih.gov

| Position | Functional Group | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|---|

| C-2 | Acetyl | [4+1] Cyclization & Oxidation | L-cysteine ethyl ester hydrochloride, Pyruvaldehyde, MnO2 | arkat-usa.org |

| C-2 | Amino | Hantzsch Synthesis | Thiourea, Ethyl bromopyruvate | chemicalbook.com |

| C-2 | Substituted Amino | Further reaction of 2-amino derivative | Ethyl 2-aminothiazole-4-carboxylate, Substituted aniline | nih.gov |

| C-5 | Various (e.g., Aryl) | Condensation during ring formation | Ethyl isocyanoacetate, Thiono esters | orgsyn.org |

| C-5 | Aryl | Suzuki-Miyaura Coupling | 5-bromo-thiazole derivative, Boronic acid, Pd catalyst | nih.gov |

The ethyl ester group at the C-4 position is a key site for modifications, allowing for the creation of amides and other ester derivatives. A common transformation is the hydrolysis of the ester to its corresponding carboxylic acid. This is typically achieved using aqueous lithium hydroxide (B78521) (LiOH) in a solvent like methanol. nih.gov The resulting thiazole-4-carboxylic acid is a crucial intermediate that can be converted into a variety of amides. nih.gov

The formation of amides can be accomplished through direct aminolysis of the ester or by activating the carboxylic acid. Direct aminolysis involves heating the ethyl thiazole-4-carboxylate derivative with an amine, such as tryptamine, often in the presence of a catalyst like 4,6-dimethylpyrimidin-2-ol under solvent-free conditions. arkat-usa.org Alternatively, the carboxylic acid intermediate can be reacted with oxalyl chloride to form an acyl chloride, which then readily reacts with various amines to produce the desired amide derivatives. nih.gov

| Initial Moiety | Target Moiety | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ethyl Ester | Carboxylic Acid | Hydrolysis | LiOH, Methanol/Water | nih.gov |

| Ethyl Ester | Amide | Aminolysis | Amine (e.g., Tryptamine), 100-105 °C | arkat-usa.org |

| Carboxylic Acid | Amide | Acylation | 1. Oxalyl chloride, DMF; 2. Amine | nih.gov |

Introducing nitrogen-containing side chains onto the ethyl thiazole-4-carboxylate framework is a common strategy for creating new analogues. A primary method for this involves building upon the ethyl 2-aminothiazole-4-carboxylate intermediate. chemicalbook.com This intermediate, synthesized from thiourea and ethyl bromopyruvate, provides a nucleophilic amino group at the C-2 position that is ripe for further functionalization. chemicalbook.com

This 2-amino group can undergo various reactions to introduce more complex side chains. For example, it can be used to form Schiff bases or react with different electrophiles. It is a foundational starting material for producing a diverse range of heterocyclic analogues with nitrogen-containing functionalities. researchgate.net Another approach involves multi-step synthetic routes, such as the diazotization of a 2-aminothiazole (B372263) derivative followed by halogenation, which can then be used in subsequent reactions to build side chains. google.com

A specific and significant class of derivatives involves the introduction of a hydrazinyl or hydrazone linkage at the C-2 position. The synthesis of these compounds typically follows a two-step process. nih.gov The first step involves the condensation of a ketone with thiosemicarbazide in refluxing ethanol, often with an acid catalyst like glacial acetic acid, to form a thiosemicarbazone. nih.govresearchgate.net

In the second step, these thiosemicarbazone intermediates undergo a cyclization reaction with an α-halocarbonyl compound, such as ethyl bromopyruvate. researchgate.net This reaction, a variation of the Hantzsch synthesis, directly yields the 2-(2-arylidenehydrazinyl)thiazole-4-carboxylate derivatives. researchgate.netnih.gov This method is versatile, allowing for a wide range of substituents on the arylidene portion of the side chain, leading to the creation of extensive compound libraries. nih.gov The presence of the hydrazone bridge has been noted to significantly influence the biological and chemical properties of the resulting molecules. nih.gov

Optimization of Synthetic Reaction Conditions

The choice of solvent is critical in the synthesis of thiazole derivatives. Different solvents can affect the solubility of reactants and intermediates, as well as the transition state energies, thereby influencing the reaction rate and yield.

In one study optimizing the synthesis of a thiazole derivative, several solvents were compared under ultrasound irradiation. The results demonstrated that ethanol (EtOH) was the superior solvent, providing the highest yield in the shortest amount of time compared to acetonitrile (B52724) (CH3CN) and water (H2O). nih.gov The use of ethanol resulted in a 95% yield after 20 minutes, whereas acetonitrile and water produced lower yields of 70% and 55%, respectively, under the same conditions. nih.gov This highlights the profound impact solvent selection has on the efficiency of thiazole ring formation.

| Entry | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 20 | 35 | 95 |

| 2 | CH3CN | 20 | 35 | 70 |

| 3 | H2O | 20 | 35 | 55 |

Catalytic Systems in Thiazole Synthesis

The synthesis of the thiazole core, a critical component of Ethyl thiazole-4-carboxylate, is often facilitated by various catalytic systems designed to improve efficiency, yield, and reaction conditions. These systems range from transition metal catalysts to organocatalysts and environmentally benign biocatalysts.

Transition metal catalysts play a significant role in specific synthetic routes. For instance, a highly active system comprising Palladium(II) acetate (B1210297) (Pd(OAc)2) and Xantphos is utilized for Suzuki–Miyaura coupling reactions to create substituted thiazoles. nih.gov In another pathway, the catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride is employed for carbonyl insertion reactions on halogenated thiazole precursors in a carbon monoxide atmosphere to yield carboxylate derivatives. google.com

Organocatalysis also presents an effective strategy. The compound 4,6-dimethylpyrimidin-2-ol has been used as a catalyst for the solvent-free aminolysis of esters to form amide bonds, a key step in the synthesis of bacillamide A, which features a substituted ethyl thiazole-4-carboxylate intermediate. arkat-usa.org This catalyst functions by simultaneously donating and accepting a hydrogen bond. arkat-usa.org

In the pursuit of greener chemistry, biocatalysts have been explored. A hydrogel derived from chitosan (B1678972) (terephthalohydrazide Cs Schiff's base hydrogel, or TCsSB) has been investigated as an eco-friendly biocatalyst. nih.gov This material exhibits a greater surface area and higher thermal stability than unmodified chitosan, making it effective for synthesizing thiazole derivatives under ultrasonic irradiation. nih.gov A comparative study showed that TCsSB provided higher yields than chitosan alone. nih.gov

Hypervalent iodine reagents, while not catalysts in the traditional sense, function as efficient oxidizing agents that facilitate key synthetic steps. Iodobenzene diacetate, for example, is used for the one-pot oxidation of thiazolidine intermediates to the aromatic thiazole ring, offering an alternative to traditional oxidizing agents like manganese dioxide. arkat-usa.org

Table 1: Overview of Catalytic Systems in Thiazole Synthesis

| Catalyst/Reagent System | Reaction Type | Key Advantages |

| Pd(OAc)₂/Xantphos | Suzuki–Miyaura Coupling | High activity and yield for C-C bond formation. nih.gov |

| [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride | Carbonyl Insertion | Enables clean reaction processes and simpler post-treatment. google.com |

| 4,6-dimethylpyrimidin-2-ol | Aminolysis of Esters | Effective for solvent-free amide bond formation. arkat-usa.org |

| Chitosan-based hydrogel (TCsSB) | Thiazole Synthesis | Eco-friendly, reusable, and provides high yields under ultrasonic conditions. nih.gov |

| Iodobenzene Diacetate | Oxidation | Allows for one-pot synthesis, environmentally benign. arkat-usa.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for preparing thiazole derivatives, offering substantial improvements over conventional heating methods. nih.gov This approach is characterized by its simplicity, significantly reduced reaction times, and often increased product yields. nih.govbepls.com

In one specific application, the synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates was achieved by exposing a mixture of a bromo ester and substituted phenylthiourea (B91264) in polyethylene (B3416737) glycol (PEG)-400 to microwave irradiation at 100°C (100 W power) for just 60 seconds. nih.gov A similar reaction involving benzylidine thiosemicarbazone and a bromo ester was completed in only 40 seconds under the same conditions. nih.gov These rapid, high-yield reactions highlight the efficiency of microwave heating. nih.govbepls.com

Microwave-assisted techniques are considered a cornerstone of green chemistry. bepls.com They often allow for solvent-free reactions, which eliminates the use of hazardous substances and simplifies product workup. researchgate.net For example, a one-pot synthesis of hydrazinyl thiazoles was developed by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation at 300 W for 30–175 seconds without any solvent or catalyst. bepls.com Research has shown that reactions performed under microwave conditions can furnish products in as little as 3-4 minutes with excellent yields (80-95%), compared to significantly longer times and lower yields when using a conventional oil bath. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours (e.g., 18h). arkat-usa.org | Seconds to minutes (e.g., 40-60s). nih.gov |

| Energy Input | Indirect, slow heating of vessel. | Direct, rapid heating of polar molecules. |

| Yield | Variable, often lower. arkat-usa.orgnih.gov | Generally higher yields (up to 98%). bepls.comresearchgate.net |

| Solvent Use | Often requires solvents. | Can be performed solvent-free. bepls.comresearchgate.net |

| By-products | More potential for side reactions. | Cleaner reactions with fewer by-products. google.com |

Challenges and Difficulties in Specific Synthetic Pathways

The synthesis of ethyl thiazole-4-carboxylate and its derivatives is not without challenges. Certain established routes are hampered by low yields, harsh conditions, and the use of hazardous reagents.

One of the classic methods for thiazole synthesis, the Hantzsch synthesis, often involves the use of ethyl bromopyruvate. arkat-usa.org This reagent is a lachrymator, meaning it causes irritation and tearing, which complicates its handling and requires stringent safety precautions. arkat-usa.org Alternative protocols have been developed specifically to avoid the use of such problematic precursors. arkat-usa.org

Reaction Mechanisms and Pathways of Ethyl Thiazole 4 Carboxylate Hydrobromide and Its Analogues

Mechanistic Investigations of Thiazole (B1198619) Ring Formation

The synthesis of the thiazole core is a cornerstone of heterocyclic chemistry, with several named reactions describing its formation. These syntheses are crucial for creating precursors to compounds like ethyl thiazole-4-carboxylate. Mechanistic studies have illuminated the precise sequence of bond-forming events that lead to this aromatic system.

One of the most prevalent and well-understood methods for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.govnih.gov This reaction provides a direct route to various thiazole derivatives. The core mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net

The process begins with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. nih.govnih.gov This initial step forms an intermediate, which then undergoes cyclization through the nucleophilic nitrogen attacking the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the final aromatic thiazole ring. nih.govnih.gov For instance, ethyl 2-amino-1,3-thiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea (B124793). chemicalbook.com

The following table summarizes key steps in the Hantzsch synthesis.

| Step | Description | Reactants Involved | Intermediate/Product |

| 1 | Nucleophilic Attack | Thioamide (sulfur) and α-halocarbonyl (α-carbon) | Acyclic thioether intermediate |

| 2 | Cyclization | Acyclic intermediate (nitrogen) and carbonyl carbon | Hydroxythiazoline intermediate |

| 3 | Dehydration | Hydroxythiazoline intermediate | Aromatic thiazole ring |

Domino alkylation-cyclization reactions represent another pathway where nucleophilic attack is the initiating event. For example, 2-aminothiazoles can be synthesized from substituted propargyl bromides and thiourea derivatives, proceeding through a cascade of nucleophilic attack and cyclization steps. nih.gov Similarly, direct nucleophilic attack/addition cyclization strategies have been developed to create complex fused thiazole systems without the need for a metal catalyst. nih.govacs.org

Beyond direct condensation reactions, the formation of the thiazole nucleus can also proceed through intramolecular pathways. In certain synthetic routes, a key step involves the intramolecular cyclization of a suitably functionalized precursor. nih.gov For example, the synthesis of 4,5-disubstituted thiazoles can involve the formation of an open-chain intermediate which then undergoes intramolecular cyclization to form the final thiazole nucleus. nih.gov

The Cook-Heilbron synthesis offers another pathway to 5-aminothiazoles, starting from α-aminonitriles which react with reagents like carbon disulfide. pharmaguideline.comyoutube.com The mechanism involves the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization and tautomerization to yield the 5-aminothiazole product.

Reactivity of the Thiazole Nucleus in Ethyl Thiazole-4-Carboxylate Derivatives

The aromatic thiazole ring possesses a distinct reactivity pattern due to the differing electronegativities of the nitrogen and sulfur atoms. Pi-electron density calculations indicate that the C5 position is the primary site for electrophilic attack, while the C2 position is most susceptible to deprotonation and subsequent nucleophilic attack. wikipedia.org The presence of an electron-withdrawing ethyl carboxylate group at the C4 position generally deactivates the ring towards electrophilic substitution but can influence the regioselectivity of various reactions.

The thiazole ring is generally less reactive towards electrophiles than other five-membered heterocycles like thiophene. ias.ac.in Reactions often require activating groups on the ring or harsh conditions. wikipedia.org The calculated pi-electron density marks C5 as the most electron-rich position, making it the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.org If the C5 position is already occupied, electrophilic attack is unlikely to occur at other positions. pharmaguideline.com

Common electrophilic substitution reactions on the thiazole nucleus include:

Halogenation : Thiazoles can be halogenated, for example, using N-bromosuccinimide (NBS). numberanalytics.com Bromination typically occurs at the C5 position. wikipedia.org

Nitration : Nitration can be achieved with a mixture of nitric and sulfuric acids, also favoring the C5 position. ias.ac.innumberanalytics.com

Sulfonation : Thiazole can be sulfonated at high temperatures, yielding a thiazole-5-sulphonic acid. ias.ac.in

Mercuration : In the presence of mercury acetate (B1210297), mercuration occurs, with a preference order of C5 > C4 > C2. pharmaguideline.com

The presence of an electron-donating group at the C2 position can facilitate electrophilic attack at C5 even under milder conditions. pharmaguideline.com Conversely, the ethyl carboxylate group at C4 in ethyl thiazole-4-carboxylate would be expected to deactivate the ring, making these substitutions more difficult.

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.comias.ac.in This reactivity is enhanced if the ring nitrogen is quaternized or if a good leaving group is present. pharmaguideline.comnumberanalytics.com Halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

Organolithium compounds can deprotonate the C2 position, which is the most acidic, creating a nucleophilic center at C2 that can then react with various electrophiles. pharmaguideline.comwikipedia.org This C2-lithiated species can also be generated via metal-halogen exchange from a 2-bromothiazole. wikipedia.org Nucleophilic substitution reactions are generally less common than electrophilic substitutions but can be facilitated under specific conditions, such as in nucleophilic aromatic substitution (SNAr) reactions when a suitable leaving group is present. numberanalytics.com The ethyl carboxylate group, being electron-withdrawing, would further increase the susceptibility of the ring, particularly the C2 and C5 positions, to nucleophilic attack.

While ionic mechanisms (involving nucleophiles and electrophiles) are more common in thiazole chemistry, radical pathways have also been identified in certain synthetic transformations. The synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189) can proceed through different mechanisms depending on the catalyst used. Studies have shown that while a palladium(II) acetate catalyst promotes an ionic mechanism, the use of iron(III) bromide as a catalyst leads to a radical mechanism, resulting in the formation of different products. nih.gov This indicates that the choice of reaction conditions can be critical in directing the pathway towards either an ionic or a radical course.

Cycloaddition Reactions (e.g., [2+2], [4+2])

Thiazole and its derivatives can participate in cycloaddition reactions, although the inherent aromaticity of the thiazole ring often requires specific substrate activation or elevated temperatures for the reaction to proceed efficiently. Both [4+2] and [2+2] cycloadditions have been documented for thiazole analogues.

[4+2] Cycloaddition Reactions:

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, has been demonstrated with thiazole derivatives acting as either the diene or the dienophile component. The reactivity is highly dependent on the substituents attached to the thiazole ring.

Thiazole as a Diene: Analogues such as 4-alkenyl-2-dialkylaminothiazoles can function as effective "in-out" dienes in reactions with dienophiles like nitroalkenes. This reaction proceeds with high regioselectivity and diastereoselectivity to yield tetrahydrobenzothiazoles. nih.gov The reaction involves a subsequent 1,3-hydrogen migration to rearomatize the thiazole ring. nih.gov

Thiazole as a Dienophile: More commonly, the C4=C5 double bond of the thiazole ring acts as a dienophile, particularly when activated by electron-withdrawing groups. Isothiazol-3(2H)-one 1,1-dioxides, for example, are highly reactive dienophiles in Diels-Alder reactions with various cyclic and acyclic dienes. clockss.org In contrast, thiazol-3(2H)-ones with a non-oxidized sulfur atom are relatively poor dienophiles. clockss.org

An efficient formal [4+2] cycloaddition has also been developed to synthesize diverse thiazole-fused dihydropyrans, demonstrating the utility of this reaction in creating complex heterocyclic systems under mild conditions. researchgate.netacs.org

[2+2] Cycloaddition Reactions:

While less common than [4+2] cycloadditions, thiazole derivatives can undergo [2+2] cycloadditions, often under photochemical conditions. For instance, (Z)-4-aryliden-5(4H)-thiazolones have been shown to undergo [2+2] photocycloaddition reactions. acs.org Additionally, a formal [2+2] cycloaddition has been observed between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under mild conditions, which proceeds through a zwitterionic intermediate.

| Reaction Type | Thiazole Analogue | Reactant | Product Type | Reference |

| [4+2] Cycloaddition | 4-Alkenyl-2-dialkylaminothiazole | Nitroalkene | Tetrahydrobenzothiazole | nih.gov |

| [4+2] Cycloaddition | Isothiazol-3(2H)-one 1,1-dioxide | 1,3-Cyclopentadiene | Fused bicyclic system | clockss.org |

| [2+2] Photocycloaddition | (Z)-4-Aryliden-5(4H)-thiazolone | Alkene | Cyclobutane derivative | acs.org |

Ester Group Transformations

The ethyl ester group at the C4 position of the thiazole ring is amenable to a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis:

The ester can be readily hydrolyzed to the corresponding thiazole-4-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to precipitate the carboxylic acid product.

Transesterification:

Transesterification involves the conversion of one ester to another by reaction with an alcohol. This process is often catalyzed by acids, bases, or organometallic complexes. While specific examples for ethyl thiazole-4-carboxylate are not extensively detailed, general methods using catalysts such as zinc clusters, silica (B1680970) chloride, or scandium(III) triflate are applicable for the direct transesterification of various carboxylic esters in boiling alcohols. organic-chemistry.org It is noteworthy that under certain conditions developed for direct amidation, trans-esterification side reactions may not be observed. arkat-usa.org

| Reaction | Reagents | Product | Description |

| Hydrolysis | 1. NaOH (aq), Heat2. HCl | Thiazole-4-carboxylic acid | Cleavage of the ester to form the corresponding carboxylic acid. |

| Transesterification | R'-OH, Catalyst (e.g., Sc(OTf)₃) | Thiazole-4-carboxylic acid alkyl (R') ester | Exchange of the ethyl group of the ester with a different alkyl group from an alcohol. |

The ester group of ethyl thiazole-4-carboxylate can be reduced to a primary alcohol, (thiazol-4-yl)methanol, using various reducing agents.

Bouveault-Blanc Reduction:

This classical organic reaction reduces esters to primary alcohols using metallic sodium in an absolute alcohol, typically ethanol (B145695). The mechanism involves a single electron transfer from sodium to the carbonyl group of the ester, ultimately leading to the formation of the primary alcohol after protonation from the solvent.

Complex Metal Hydride Reduction:

Powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. LiAlH₄ serves as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester. The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alkoxide, and subsequent aqueous workup yields the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless special conditions are employed.

| Reduction Method | Reagents | Product | Mechanism Summary |

| Bouveault-Blanc | Sodium (Na), Ethanol (EtOH) | (Thiazol-4-yl)methanol | Single electron transfer from Na to the ester carbonyl, followed by protonation. |

| Complex Metal Hydride | 1. LiAlH₄, THF2. H₂O workup | (Thiazol-4-yl)methanol | Nucleophilic attack of hydride (H⁻) on the ester carbonyl carbon. |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of ethyl thiazole-4-carboxylate hydrobromide in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The protonation of the thiazole (B1198619) ring to form the hydrobromide salt is expected to induce significant changes in the chemical shifts of the ring protons and carbons compared to the neutral parent compound, ethyl thiazole-4-carboxylate.

¹H NMR: The formation of the thiazolium salt results in increased aromaticity and a positive charge on the ring, which deshields the ring protons. wikipedia.org Consequently, the protons at the C2 and C5 positions are expected to shift downfield (to a higher ppm value) compared to the neutral thiazole. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: Similar to the proton signals, the carbon signals of the thiazolium ring are anticipated to shift downfield upon protonation. The C2 carbon is particularly sensitive to the electronic environment and would show a notable shift. nih.gov The carbonyl carbon of the ester group and the carbons of the ethyl group would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized expected values. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2-H | >8.8 | >150 |

| Thiazole C5-H | >7.3 | >120 |

| Ester -OCH₂CH₃ | ~4.4 (quartet) | ~62 |

| Ester -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ester C=O | - | ~162 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands.

N-H Stretch: A broad absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the N⁺-H stretch of the thiazolium ring.

C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.

C=N and C=C Stretching: Vibrations associated with the thiazolium ring would appear in the 1500-1650 cm⁻¹ region. Protonation can cause a shift in the C=N stretching frequency compared to the neutral molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique. The analysis would detect the cationic part of the molecule.

MS: The mass spectrum would show a prominent peak corresponding to the molecular ion of the protonated ethyl thiazole-4-carboxylate cation [C₆H₈NO₂S]⁺.

HRMS: High-resolution mass spectrometry would provide the exact mass of this cation, allowing for the unambiguous determination of its elemental formula (e.g., C₆H₈NO₂S), confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring is a chromophore that absorbs UV radiation. The protonation to form the thiazolium salt can affect the electronic structure and, consequently, the absorption spectrum. An increase in conjugation and the positive charge may lead to a shift in the maximum absorption wavelength (λmax) compared to the neutral precursor.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing. For this compound, a crystal structure would confirm:

The planarity of the thiazolium ring. nih.gov

The site of protonation at the ring nitrogen.

The conformation of the ethyl carboxylate group relative to the ring.

The ionic interaction between the thiazolium cation and the bromide anion, including potential hydrogen bonding between the N⁺-H group and the bromide ion.

Conformational Studies and Tautomerism

Conformational Studies: The primary conformational flexibility in this compound lies in the orientation of the ethyl ester group relative to the planar thiazolium ring. The rotation around the C4-C(O) single bond determines this conformation. X-ray crystallography would reveal the preferred conformation in the solid state, which is often influenced by packing forces and intermolecular interactions. nih.gov

Tautomerism: For this compound, prototropic tautomerism is not a significant consideration, as the proton is localized on the ring nitrogen, forming a stable aromatic thiazolium cation. wikipedia.org Valence tautomerism is also not expected under normal conditions. The hydrobromide salt form stabilizes the thiazolium structure. wikipedia.org

Analysis of Molecular Conformations

It is widely accepted that 2-aminothiazoles are protonated at the endocyclic nitrogen atom (N3). rsc.org This protonation event leads to a positive charge that is delocalized across the thiazole ring, affecting the bond lengths and angles. The planarity of the thiazole ring itself is largely maintained.

The primary conformational flexibility in the ethyl thiazole-4-carboxylate cation arises from the rotation around the single bonds connecting the ethyl ester group to the thiazole ring. Specifically, rotation around the C4-C(carboxyl) bond and the C(carboxyl)-O bond of the ester group dictates the spatial orientation of the ethoxycarbonyl moiety relative to the heterocyclic core.

Key Rotational Dihedrals:

| Dihedral Angle | Description | Expected Conformation |

| N3-C4-C(carboxyl)=O | Defines the orientation of the carbonyl group relative to the thiazole ring. | A near-planar arrangement is often favored to maximize conjugation. |

| C4-C(carboxyl)-O-CH2 | Determines the orientation of the ethyl group. | Can adopt various staggered conformations. |

Computational modeling and spectroscopic studies on similar compounds suggest that the lowest energy conformation would likely involve a near-planar arrangement between the thiazole ring and the carboxylate group to facilitate electronic delocalization. The ethyl group would then orient itself to minimize steric hindrance.

Investigation of Tautomeric Forms (e.g., Amino-imino tautomerism)

A significant aspect of the chemistry of 2-aminothiazoles is the potential for amino-imino tautomerism. In the case of this compound, the cation can theoretically exist in two primary tautomeric forms: the amino form and the imino form.

Tautomeric Equilibrium of the Cation:

| Tautomeric Form | Description |

| Amino form | The exocyclic nitrogen exists as an amino group (-NH2), and the positive charge is primarily located on the protonated endocyclic nitrogen. |

| Imino form | A proton has shifted from the endocyclic nitrogen to the exocyclic nitrogen, resulting in an imino group (=NH) and a double bond within the ring between N3 and C2. |

Numerous studies on 2-aminothiazole (B372263) derivatives have consistently shown that the amino tautomer is the overwhelmingly predominant form in solution and in the solid state. rsc.orgresearchgate.net The aromaticity of the thiazole ring is preserved in the amino form, contributing to its greater stability. In contrast, the imino form disrupts this aromaticity.

The presence of the hydrobromide counter-ion further stabilizes the amino form. The positive charge on the protonated endocyclic nitrogen of the amino tautomer can engage in favorable electrostatic interactions with the bromide anion.

Spectroscopic Signatures for Tautomer Identification:

| Spectroscopic Technique | Expected Signature for Amino Form | Expected Signature for Imino Form |

| ¹H NMR | Distinct signals for the two protons of the -NH2 group. | A single, downfield-shifted signal for the =NH proton. |

| ¹³C NMR | Chemical shift of C2 consistent with a single bond to an amino group. | Chemical shift of C2 would be significantly different, reflecting a double bond to an imino group. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations characteristic of a primary amine. | N-H stretching vibration at a different frequency for an imine. |

Based on the established principles for 2-aminothiazole chemistry, it can be confidently concluded that this compound exists almost exclusively in the amino tautomeric form, with the proton residing on the endocyclic nitrogen atom.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies (Theoretical Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Studies on various derivatives of ethyl thiazole-4-carboxylate have demonstrated their potential to interact with several important biological targets.

Theoretical binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Molecular docking studies on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives have predicted their potential as antiviral agents by targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Certain compounds within this series exhibited good binding affinities, suggesting they could act as therapeutic targets for this viral protein. researchgate.net

In another study, N-alkylated and N-benzylated derivatives of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate were investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Simulation studies predicted the binding free energies for several of these compounds. For instance, compounds 3f , 3k , and 3n showed predicted binding free energies (ΔG) of -7.73, -7.91, and -8.13 kcal/mol, respectively, which were comparable to the standard drug galanthamine.

Furthermore, novel thiazole (B1198619) carboxamide derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes. Prime MM/GBSA calculations were used to determine the binding free energies of these compounds with COX-1 and COX-2 isozymes, revealing good binding affinities. nih.gov For example, the binding free energies (ΔGbind) for compounds 2a , 2b , and 2j with the COX-2 binding site were -58.07, -70.72, and -62.94 kcal/mol, respectively. nih.gov

The potential of thiazole derivatives as DNA gyrase inhibitors has also been explored through in silico molecular docking. A series of novel thiazoles exhibited docking scores ranging from -6.4 to -9.2 kcal/mol, indicating a strong potential for inhibitory activity. nih.gov

Below is an interactive data table summarizing the theoretical binding affinity predictions for some ethyl thiazole-4-carboxylate derivatives.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate (Compound 2e) | SARS-CoV-2 Mpro | Not specified |

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate (Compound 2h) | SARS-CoV-2 Mpro | Not specified |

| N-benzylated thiazole-4-carboxylate (Compound 3f) | Acetylcholinesterase (AChE) | -7.73 (ΔG) |

| N-decylated thiazole-4-carboxylate (Compound 3k) | Acetylcholinesterase (AChE) | -7.91 (ΔG) |

| N-benzylated thiazole-4-carboxylate (Compound 3n) | Acetylcholinesterase (AChE) | -8.13 (ΔG) |

| Thiazole Carboxamide Derivative (Compound 2a) | COX-2 | -58.07 (ΔGbind) |

| Thiazole Carboxamide Derivative (Compound 2b) | COX-2 | -70.72 (ΔGbind) |

| Thiazole Carboxamide Derivative (Compound 2j) | COX-2 | -62.94 (ΔGbind) |

| Substituted Thiazole Derivative (Compound 13a) | DNA Gyrase | -9.2 |

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between a ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are crucial for the stability of the ligand-protein complex.

For thiazole carboxamide derivatives targeting COX enzymes, molecular docking studies have revealed key interactions. For instance, the 3,4,5-trimethoxy residue of one derivative was found to dip into the binding pocket of COX-2, leading to more hydrophobic interactions with lipophilic residues such as VAL-89, VAL-523, and LEU-359. nih.gov Additionally, these derivatives were observed to form hydrogen bonds with key residues like ARG-120 and TYR-355, as well as π-cation interactions with TYR-355. nih.gov

The ability of the thiazole core to engage in such interactions is a significant factor in its prevalence in the structures of many anticancer drugs. nih.gov The thiazole moiety's capacity to interact with target proteins through various non-covalent forces contributes to the biological activity of its derivatives. nih.gov

Reaction Kinetics and Thermodynamics Modeling

Detailed computational studies on the reaction kinetics and thermodynamics of the synthesis of ethyl thiazole-4-carboxylate and its hydrobromide salt are not extensively available in the reviewed literature. However, some qualitative insights into the reaction mechanisms can be inferred from synthetic procedures.

The synthesis of ethyl thiazole-4-carboxylate often involves the condensation of ethyl isocyanoacetate with a thiono ester, such as O-ethyl thioformate. orgsyn.org The mechanism likely involves the thioformylation of a metallated isocyanoacetate followed by an intramolecular cyclization. orgsyn.org Another common route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (like ethyl bromopyruvate) with a thioamide (like thioformamide). orgsyn.orgchemicalbook.com

While explicit kinetic and thermodynamic modeling for these reactions is not provided in the search results, it is known that factors such as solvent, temperature, and the nature of the reactants and any catalysts or bases used will influence the reaction rates and yields. For example, the oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles is reportedly facilitated by the presence of a base, which likely promotes the formation of an enolate intermediate, a key step in the oxidation process. This suggests a kinetic dependence on the base concentration.

Applications of Ethyl Thiazole 4 Carboxylate Hydrobromide and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

Ethyl thiazole-4-carboxylate is a highly valued intermediate in multi-step synthetic sequences, providing a pre-functionalized thiazole (B1198619) ring that can be elaborated into a wide range of target structures. The ester group at the C4 position, along with the reactive sites at C2 and C5, offers multiple handles for chemical modification.

Researchers have utilized this compound as a foundational building block for various biologically active molecules. For instance, 4-substituted thiazoles are crucial intermediates in the synthesis of compounds like thiabendazole, a prominent anthelmintic agent used to control gastrointestinal nematodes. orgsyn.org The synthesis of a variety of thiazole-4-carboxylate derivatives has been achieved through methods such as the condensation of ethyl isocyanoacetate with thiono esters. researchgate.net

In a concise, two-step protocol for the synthesis of the marine alkaloid bacillamide A and its analogues, a key intermediate, ethyl 2-substituted-1,3-thiazole-4-carboxylate, was synthesized in a one-pot reaction. arkat-usa.org This highlights the utility of the thiazole-4-carboxylate framework in the efficient construction of natural product analogues. arkat-usa.org Furthermore, the core structure is readily derivatized, as demonstrated by the synthesis of a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, which were prepared by cyclizing thiosemicarbazones with ethyl bromopyruvate. researchgate.net These derivatives serve as intermediates for further chemical exploration and biological screening. researchgate.net

| Starting Intermediate | Reaction/Transformation | Resulting Product Class/Example | Significance |

|---|---|---|---|

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Further elaboration | Anaplastic lymphoma kinase (ALK) inhibitors | Used in the preparation of targeted cancer therapeutics. chemicalbook.com |

| Ethyl 2-substituted-1,3-thiazole-4-carboxylates | One-pot synthesis using L-cysteine ethyl ester hydrochloride | Bacillamide A analogues | Provides an efficient route to natural product analogues. arkat-usa.org |

| Ethyl thiazole-4-carboxylate derivatives | Cyclization of thiosemicarbazones with ethyl bromopyruvate | Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | Creates intermediates for developing novel bioactive compounds. researchgate.net |

| 4-Substituted thiazoles | Multi-step synthesis | Thiabendazole [2-(4-thiazolyl)benzimidazole] | Demonstrates its role in synthesizing established pharmaceutical agents. orgsyn.org |

Scaffold for Heterocyclic Systems Construction

The thiazole ring within ethyl thiazole-4-carboxylate is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The thiazole nucleus serves as a rigid and electronically tunable platform for the construction of more elaborate heterocyclic systems. Its ability to form hydrogen bonds and participate in various non-covalent interactions enhances its utility in designing molecules that can effectively interact with biological targets. nih.gov

This scaffold is central to the development of novel kinase inhibitors. For example, series of thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors for cancer treatment. nih.gov Similarly, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives were identified as potent inducers of Octamer-binding transcription factor 4 (Oct3/4), a key gene in pluripotent cells, showcasing the scaffold's applicability in regenerative medicine research. nih.gov The synthesis of these complex molecules often involves building upon the foundational thiazole-4-carboxylate structure, adding various substituents and fused rings to modulate biological activity.

Precursors for Specialized Reagents

The functional groups on the ethyl thiazole-4-carboxylate scaffold can be readily converted into other reactive moieties, transforming the molecule into a specialized precursor for subsequent synthetic steps. This versatility is crucial for constructing complex molecular architectures.

For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid is a versatile intermediate that can be activated and coupled with amines to form amides, a common linkage in pharmaceuticals. nih.govnih.gov In one synthetic pathway, 2-(arylamino)-thiazole-4-carboxylic acids were converted into Weinreb amides. nih.gov These amides are specialized reagents that react cleanly with organometallic reagents to produce ketones, avoiding the common side reaction of over-addition that occurs with esters or acid chlorides. nih.gov

In other work, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were condensed with hydrazine (B178648) monohydrate to produce the corresponding carbohydrazides. researchgate.net These hydrazide derivatives serve as new building blocks, containing a reactive nucleophilic handle for the synthesis of further heterocyclic systems like pyrazoles or oxadiazoles.

Design Principles for Novel Chemical Entities

The development of new molecules based on the ethyl thiazole-4-carboxylate scaffold is often guided by specific design principles aimed at optimizing biological activity and pharmacokinetic properties.

Rational design involves the systematic modification of a lead structure to understand and improve its interaction with a biological target. This process relies heavily on structure-activity relationship (SAR) studies, where changes in molecular structure are correlated with changes in biological efficacy. The thiazole-4-carboxylate framework is an ideal platform for such studies.

In the development of anticancer agents targeting tubulin, researchers synthesized a series of 4-substituted methoxybenzoyl-aryl-thiazoles and conducted extensive SAR studies. nih.gov They systematically modified the "A" and "C" rings attached to the thiazole "B" ring and evaluated the impact on potency. For instance, introducing an NH linker between the phenyl "A" ring and the thiazole "B" ring was explored to improve bioavailability. nih.gov

Similarly, in the quest for c-Met kinase inhibitors, four series of thiazole/thiadiazole carboxamide analogues were designed and synthesized. nih.gov Through multiple cycles of structural optimization and biological evaluation, a derivative was identified as a highly promising inhibitor, demonstrating the power of iterative rational design. nih.gov The identification of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate as an inducer of Oct3/4 expression was followed by a chemical expansion of the structure, leading to the discovery of derivatives with enhanced activity. nih.gov

| Target | Scaffold | Structural Modification | Observed Effect on Activity |

|---|---|---|---|

| Tubulin (Anticancer) | Methoxybenzoyl-aryl-thiazole | Introduction of an NH linker between phenyl and thiazole rings | Attempt to improve bioavailability. nih.gov |

| c-Met Kinase (Anticancer) | Thiazole/thiadiazole carboxamide | Systematic variation of substituents on the carboxamide moiety | Led to the identification of a highly potent inhibitor after five optimization cycles. nih.gov |

| Oct3/4 Expression (iPSC Generation) | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Chemical expansion and derivatization of the lead structure | Identification of derivatives with increased activity in enforcing Oct3/4 expression. nih.gov |

| Antimicrobial Activity | 2,4-disubstituted thiazole | Addition of NO2 and OCH3 groups at the para position of a phenyl group | Significantly improved antimicrobial activity. researchgate.net |

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to optimizing synthetic routes and predicting its behavior. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations.

DFT studies have been employed to analyze the electronic structure and properties of synthesized thiazole derivatives. researchgate.netunist.ac.kr These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). unist.ac.kr For example, analysis of the HOMO-LUMO energy gap in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate revealed that the molecule's extended conjugation and the presence of the nitro group result in a relatively small energy gap, which influences its electronic properties and reactivity. unist.ac.kr

These theoretical studies complement experimental findings by explaining observed outcomes. For instance, computational analysis can help rationalize why certain positions on the thiazole ring are more susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic strategies. Hirshfeld surface analysis, another computational technique, is used to explore the non-covalent interactions that govern how molecules pack in a crystal, which is crucial for understanding the solid-state properties of these compounds. unist.ac.kr

Q & A

Q. What are the common synthetic routes for ethyl thiazole-4-carboxylate hydrobromide, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions using ethyl bromopyruvate and thiosemicarbazide derivatives under reflux conditions. For example, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate is synthesized by reacting 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate in ethanol . Key factors include solvent choice (e.g., ethanol for solubility), reaction time (4–6 hours), and acid/base catalysis (e.g., glacial acetic acid to facilitate imine formation). Variations in substituents on the thiosemicarbazide precursor can alter reaction kinetics and product stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ethyl thiazole-4-carboxylate derivatives?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions on the thiazole ring. For example, ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate shows distinct peaks at δ 8.12 (s, 1H, thiazole-H) and δ 4.41 (q, 2H, ethoxy group) .

- X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize crystal packing. Hirshfeld surface analysis can quantify intermolecular interactions, such as the contribution of H-bonding (e.g., 12.5% in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking optimize the design of thiazole-based bioactive compounds?

Density Functional Theory (DFT) calculations at the 6-311G(d,p) level predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces. For example, the –NO group in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap (3.2 eV vs. 4.5 eV in non-conjugated analogs), enhancing charge transfer and bioactivity . Molecular docking against targets like acetylcholinesterase (AChE) can identify binding modes, with docking scores correlated to experimental IC values .

Q. What experimental strategies resolve contradictions in reported biological activities of ethyl thiazole-4-carboxylate derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from variations in:

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) affect results. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Structural Modifications : Substituents like 4-chlorophenyl (e.g., ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) enhance antibacterial activity due to increased lipophilicity and membrane penetration .

Q. How do non-covalent interactions in crystal structures inform the development of thiazole-based materials?

Hirshfeld surface analysis reveals that hydrogen bonding (e.g., N–H···O) and π-π stacking dominate packing efficiency. For example, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits intermolecular H-bonds between the nitro group and adjacent thiazole rings, stabilizing its planar geometry. These insights guide the design of materials with tailored thermal stability or conductivity .

Q. What are the mechanistic insights into the role of ethyl thiazole-4-carboxylate derivatives in enzyme inhibition?

Kinetic studies (e.g., Lineweaver-Burk plots) and isotopic labeling (e.g., deuterium exchange) elucidate inhibition mechanisms. For instance, ethyl 5-methylthiazole-5-acetate hydrobromide undergoes α-hydrogen exchange in alkaline phosphatase assays, suggesting a covalent intermediate formation during catalysis . Competitive vs. non-competitive inhibition can be distinguished via IC shifts under varying substrate concentrations .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1-(2-Nitrobenzylidene)thiosemicarbazide | Ethyl bromopyruvate, EtOH, reflux | 70–85% | |

| Ethyl 2-bromothiazole-4-carboxylate | Aniline, DMF, 80°C | 78–87% |

Table 2. Computational Parameters for Thiazole Derivatives

| Property | Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | Analog (No –NO) |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 | 4.5 |

| MEP Surface Charge (kcal/mol) | –45 (Nitro O) | –30 (Thiazole S) |

Table 3. Biological Activity Correlations

| Derivative | Target/Assay | IC/MIC | Reference |

|---|---|---|---|

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | S. aureus (MIC) | 8 µg/mL | |

| Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate | AChE Inhibition | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.